molecular formula C7H6FN5 B6203905 2-fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)aniline CAS No. 312537-83-0

2-fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)aniline

Cat. No.: B6203905
CAS No.: 312537-83-0
M. Wt: 179.15 g/mol
InChI Key: RAORRNPIMYMNAF-UHFFFAOYSA-N
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Description

2-fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)aniline is an organic compound that features a fluorine atom and a tetrazole ring attached to an aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)aniline typically involves the introduction of a fluorine atom and a tetrazole ring onto an aniline precursor. One common method involves the reaction of 2-fluoroaniline with sodium azide and a suitable catalyst to form the tetrazole ring. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)aniline involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and tetrazole ring contribute to its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

312537-83-0

Molecular Formula

C7H6FN5

Molecular Weight

179.15 g/mol

IUPAC Name

2-fluoro-4-(2H-tetrazol-5-yl)aniline

InChI

InChI=1S/C7H6FN5/c8-5-3-4(1-2-6(5)9)7-10-12-13-11-7/h1-3H,9H2,(H,10,11,12,13)

InChI Key

RAORRNPIMYMNAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NNN=N2)F)N

Purity

95

Origin of Product

United States

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